1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-ethoxyphenylamine, furan-2-carbaldehyde, and methoxymethyl chloride.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts.
Coupling Reactions: The intermediates are then coupled through various reactions, such as amide bond formation and alkylation, to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of various biochemical pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-ethoxyphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine and (1-furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)- have similar structural features but differ in their functional groups and biological activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-3-25-14-8-6-13(7-9-14)22-16(12-24-2)17(20-21-22)18(23)19-11-15-5-4-10-26-15/h4-10H,3,11-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATIFFBAKSMMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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